

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl N-Demethyl Trimebutine-d5*

Cat. No.: *B1147084*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Benzyl N-Demethyl Trimebutine-d5**, a deuterated analog of a Trimebutine metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in scientific research, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Trimebutine metabolites. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Trimebutine and its metabolites in biological matrices.

Physicochemical Properties

Property	Value
CAS Number	1330189-05-3
Molecular Formula	C ₂₈ H ₂₈ D ₅ NO ₅
Molecular Weight	468.60 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO, and Dichloromethane
Storage	Store at 2-8°C, protected from light

Scientific Context: Trimebutine and its Metabolism

To understand the application of **N-Benzyl N-Demethyl Trimebutine-d5**, it is essential to be familiar with the pharmacology of its parent compound, Trimebutine.

Trimebutine is a gastrointestinal motility regulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.^[1] Its mechanism of action is complex, primarily involving interaction with peripheral opioid receptors (μ , δ , and κ) and modulation of ion channels (calcium and potassium) in the smooth muscle of the gut.^[1]

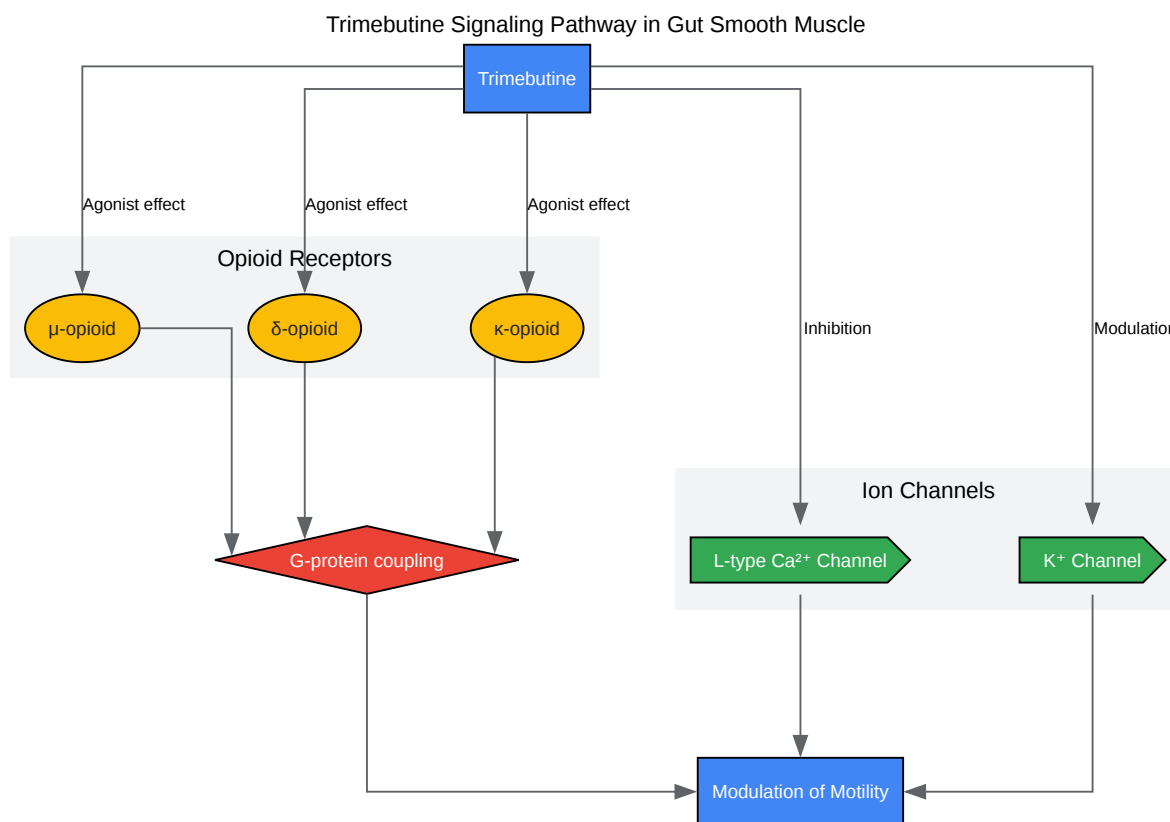
Trimebutine undergoes extensive first-pass metabolism in the liver, with two primary pathways:

- N-demethylation: This process leads to the formation of N-desmethyltrimebutine (nor-trimebutine), which is the main active metabolite.^[1]
- Ester hydrolysis: This pathway results in the cleavage of the ester bond.^{[2][3]}

The deuterated internal standard, **N-Benzyl N-Demethyl Trimebutine-d5**, is designed to mimic the behavior of the N-demethylated metabolite during sample analysis, ensuring accurate quantification.

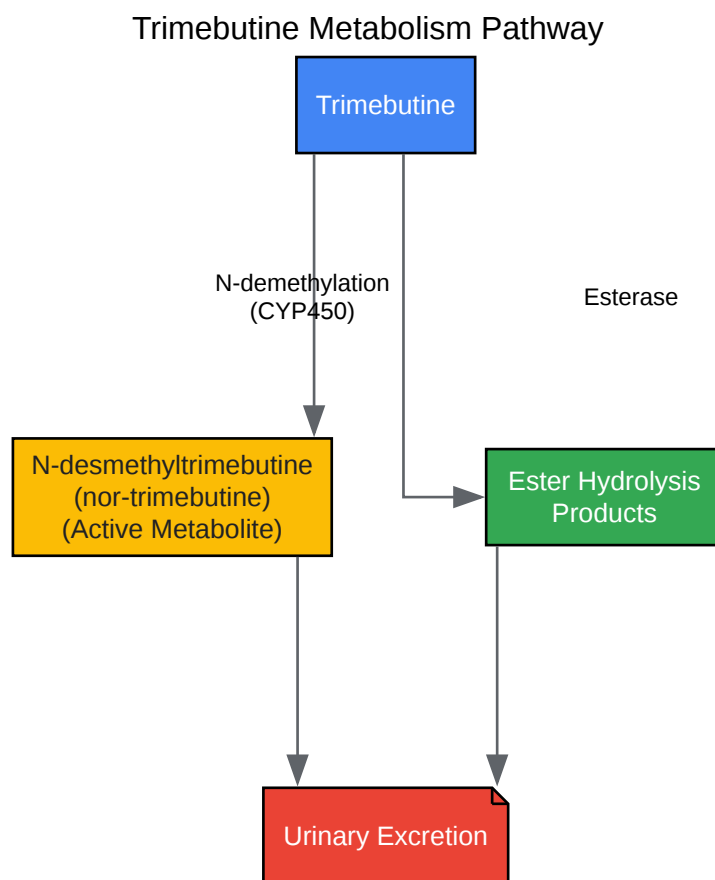
Trimebutine Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways of Trimebutine.



[Click to download full resolution via product page](#)

Caption: Trimebutine's multifaceted signaling pathway in gastrointestinal smooth muscle cells.



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of Trimebutine in the liver.

Experimental Protocols

N-Benzyl N-Demethyl Trimebutine-d5 is ideally suited as an internal standard for the quantification of Trimebutine's active metabolite, N-desmethyltrimebutine, in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis.

Quantification of N-desmethyltrimebutine in Human Plasma

Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using a validated LC-MS/MS method with **N-Benzyl N-Demethyl Trimebutine-d5** as an internal standard.

Materials:

- Human plasma (K₂EDTA as anticoagulant)
- N-desmethyltrimebutine reference standard
- **N-Benzyl N-Demethyl Trimebutine-d₅** (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock solutions of N-desmethyltrimebutine and the IS in methanol at a concentration of 1 mg/mL.
 - Prepare serial dilutions of the N-desmethyltrimebutine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
 - Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Conditions:

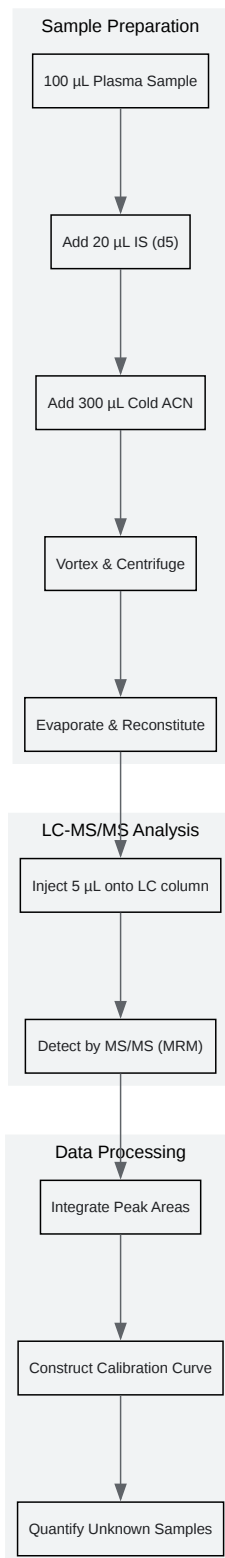
Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	N-desmethyltrimebutine: [Precursor ion] ⁺ → [Product ion] ⁺ IS (d5): [Precursor ion+5] ⁺ → [Product ion] ⁺
Collision Energy	Optimized for each transition

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
- Determine the concentration of N-desmethyltrimebutine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

LC-MS/MS Workflow for N-desmethyltrimebutine Quantification



[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of N-desmethyltrimebutine in plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine, obtained from various studies. These values can vary depending on the study population and dosage.

Pharmacokinetic Parameters of Trimebutine (200 mg oral dose)

Parameter	Value	Reference
Tmax (h)	0.88	[1]
Cmax (ng/mL)	Varies significantly	-
t _{1/2} (h)	2.77	[1]
Oral Bioavailability (%)	~100 (maleate salt)	[1]

Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg Trimebutine oral dose)

Parameter	Value	Reference
Tmax (h)	1.0 - 2.0	[4]
Cmax (ng/mL)	~700 - 1500	[4]
t _{1/2} (h)	7.0 - 11.0	[4]
AUC _{0-t} (ng·h/mL)	~3000 - 6000	[4]

Note: Cmax and AUC values for N-desmethyltrimebutine are significantly higher than those of the parent drug due to extensive first-pass metabolism.

Conclusion

N-Benzyl N-Demethyl Trimebutine-d5 is a critical tool for researchers and drug development professionals engaged in the study of Trimebutine. Its use as an internal standard in LC-MS/MS assays allows for the generation of highly accurate and precise pharmacokinetic and metabolic data for Trimebutine's primary active metabolite. This technical guide provides the foundational knowledge and procedural outlines necessary for the effective implementation of this deuterated compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimebutine - Wikipedia [en.wikipedia.org]
- 2. Trimebutine | C₂₂H₂₉NO₅ | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 (CAS: 1330189-05-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147084#n-benzyl-n-demethyl-trimebutine-d5-cas-number-1330189-05-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com